[1,2,4]Triazolo[5,1-c][1,2,4]triazine, 7-bromo-4,6-dihydro-3-phenyl-
Overview
Description
“[1,2,4]Triazolo[5,1-c][1,2,4]triazine, 7-bromo-4,6-dihydro-3-phenyl-” is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound with three nitrogen atoms in its structure . These derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
Synthesis Analysis
A new series of energetic compounds was designed and synthesized by assembling C–NO2, gem-dinitro, and C–NH2 or N → O with a [1,2,4]triazolo[5,1-c][1,2,4]triazine-fused ring, resulting in the formation of energetic compounds .Molecular Structure Analysis
The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms .Chemical Reactions Analysis
In one study, instead of the expected C-alkylation at the dinitromethyl group, the reaction of potassium salts of 7-(dialkylamino)[1,2,4]triazolo[4,3-a]-[1,3,5]triazin-5-ylmethanides with allyl and benzyl bromide led to alkylation at the N-1 and N-2 atoms of the triazole ring .Scientific Research Applications
Heterocyclic Compounds and Triazine Scaffolds
Triazines, including the 1,2,4-triazine derivatives, represent a significant class of heterocyclic compounds in medicinal chemistry, noted for their broad spectrum of biological activities. These compounds have been synthesized and evaluated across various models, displaying a wide range of pharmacological effects such as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus, given its potent pharmacological activity, is considered a core moiety of interest for drug development research (Verma, Sinha, & Bansal, 2019).
Triazole Derivatives and Patent Landscape
The triazole class, encompassing derivatives like 1,2,4-triazoles, has been of great interest due to its structural versatility and significant biological activities. The interest in these compounds has led to the development of new synthetic methods and the evaluation of their potential uses across various therapeutic areas, including anti-inflammatory, antimicrobial, and antiviral properties. Recent patent reviews highlight the importance of 1,2,4-triazole derivatives in the pharmaceutical sector, emphasizing the need for more efficient and sustainable synthetic approaches to these compounds (Ferreira et al., 2013).
Synthesis and Biological Features of 1,2,4-Triazoles
The synthesis and evaluation of biologically active 1,2,4-triazole derivatives have been a promising direction in scientific research. These compounds exhibit a variety of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. The extensive literature on 1,2,4-triazoles underscores their significance in the search for new biologically active substances, with numerous studies highlighting their potential in various therapeutic applications (Ohloblina, 2022).
Antitumor Activities of Triazine Derivatives
The exploration of 1,2,3-triazines and their benzo- and hetero-fused derivatives has revealed a broad spectrum of biological activities, including antitumor properties. These compounds have demonstrated efficacy against various cancer cell lines, making them promising scaffolds for the development of new anticancer drugs. The synthesis of these molecules is relatively straightforward, which enhances their potential in antitumor compound development (Cascioferro et al., 2017).
Eco-Friendly Synthesis of 1,2,4-Triazine Derivatives
The synthesis of 1,2,4-triazine derivatives has been subject to significant research, with a focus on eco-friendly methods. The widespread interest in these compounds is attributed to their diverse applications, including in agriculture, pharmaceuticals, and materials science. The development of sustainable synthesis methods for 1,2,4-triazines is crucial for their continued use and exploration in various scientific and industrial fields (Rani & Kumari, 2020).
Mechanism of Action
Target of Action
Similar compounds in the triazolothiadiazine family have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Similar compounds in the triazolothiadiazine family are known to interact with various enzymes and receptors, leading to their diverse pharmacological activities . The ability of these compounds to accept and donate hydrogen bonds allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds in the triazolothiadiazine family have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds in the triazolothiadiazine family .
Result of Action
Similar compounds in the triazolothiadiazine family have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Similar compounds in the triazolothiadiazine family have been found to exhibit diverse pharmacological activities under various conditions .
Future Directions
Properties
IUPAC Name |
7-bromo-3-phenyl-1,4-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5/c11-9-12-10-14-13-8(6-16(10)15-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSWAGSSFGSZRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC2=NC(=NN21)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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